molecular formula C7H7IN2O B8516534 3-Iodo-N-hydroxy-benzamidine CAS No. 453565-59-8

3-Iodo-N-hydroxy-benzamidine

Cat. No.: B8516534
CAS No.: 453565-59-8
M. Wt: 262.05 g/mol
InChI Key: ZJZWHLKOOXUKIV-UHFFFAOYSA-N
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Description

3-Iodo-N-hydroxy-benzamidine is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position and a hydroxy group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-hydroxy-benzamidine typically involves the iodination of N-hydroxy-benzamidine. One common method is the reaction of N-hydroxy-benzamidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-hydroxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the iodine atom or convert the hydroxy group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-hydroxy-benzamidine derivatives with oxo groups.

    Reduction: Formation of N-amino-benzamidine or deiodinated benzamidine.

    Substitution: Formation of various substituted benzamidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-N-hydroxy-benzamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-benzamidine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    3-Iodo-benzamidine: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

    N-hydroxy-4-iodo-benzamidine: Similar structure but with the iodine atom at the fourth position, affecting its reactivity and binding properties.

Uniqueness

3-Iodo-N-hydroxy-benzamidine is unique due to the presence of both the iodine atom and the hydroxy group, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.

Properties

CAS No.

453565-59-8

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

N'-hydroxy-3-iodobenzenecarboximidamide

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

ZJZWHLKOOXUKIV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodobenzonitrile (7.00 g, 30.6 mmol) was dissolved in ethanol (153 mL), and the mixture was stirred at 90° C. for 2 hours after adding hydroxylamine hydrochloride (4.30 g, 61.2 mmol) and N,N-diisopropylethylamine (10.5 mL, 61.2 mmol). After adding an aqueous ammonium chloride solution, insoluble were separated by filtration through sellite. The organic layer of the filtrate was separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was then purified by silica gel column chromatography to give N′-hydroxy-3-iodobenzamidine (8.37 g, quantitative).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N′-hydroxy-3-iodobenzamidine

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